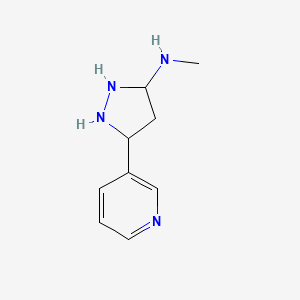
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
“N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine” is a chemical compound that has been studied for its potential applications in various fields. It has been found to inhibit human cytochrome P450 (CYP) 2A6 . This enzyme is involved in the metabolism of several pharmaceuticals, carcinogens, and other xenobiotics .
Molecular Structure Analysis
The molecular structure of “N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine” is characterized by the presence of a pyridine ring and a pyrazole ring. The compound has a molecular weight of 188.2258 and a chemical formula of C11H12N2O .Applications De Recherche Scientifique
1. Antitumor, Antifungal, and Antibacterial Properties
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine and its derivatives have been studied for their potential in antitumor, antifungal, and antibacterial applications. A study by Titi et al. (2020) synthesized various pyrazole derivatives and analyzed their biological activities against breast cancer and microbes. This suggests a pharmacophore site in these compounds that could be beneficial for developing new drugs targeting these diseases (Titi et al., 2020).
2. Synthesis of Pyrazolo[3,4-b]pyridines
The compound is used in the synthesis of pyrazolo[3,4-b]pyridines, a type of N-heterocyclic compound. For example, Gunasekaran et al. (2014) reported a synthesis method involving this compound, highlighting its role in forming complex molecular structures useful in various chemical applications (Gunasekaran, Prasanna, & Perumal, 2014).
3. Catalyst in Organic Synthesis
This compound is also used as a catalyst in organic synthesis. For instance, Afsar et al. (2018) designed and synthesized a nanomagnetic catalyst incorporating this compound for synthesizing pyrazolo[3,4-b]-pyridine derivatives, demonstrating its utility in facilitating chemical reactions (Afsar et al., 2018).
4. Corrosion Inhibition
Studies have also explored the use of this compound in corrosion inhibition. Cissé et al. (2011) investigated the effect of pyridin-pyrazol derivatives on the corrosion of mild steel, suggesting its potential as a corrosion inhibitor in industrial applications (Cissé et al., 2011).
5. Antiviral Activity
Moreover, the compound has been evaluated for its antiviral properties. Tantawy et al. (2012) synthesized a series of pyrazole derivatives and assessed their antiviral activity against herpes simplex virus, indicating its potential in antiviral drug development (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Mécanisme D'action
Orientations Futures
The future directions for “N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine” could involve further studies on its potential applications, particularly in the field of medicine. For instance, its inhibitory effect on the enzyme cytochrome P450 2A6 could be explored for potential therapeutic applications .
Propriétés
IUPAC Name |
N-methyl-5-pyridin-3-ylpyrazolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-10-9-5-8(12-13-9)7-3-2-4-11-6-7/h2-4,6,8-10,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOWLVUBQXRJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(NN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



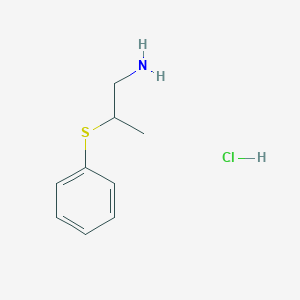



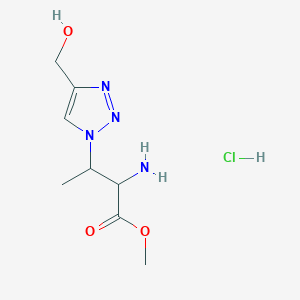
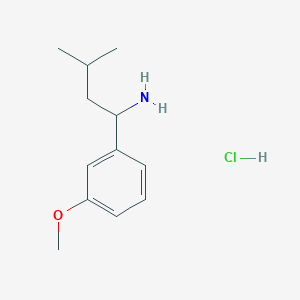

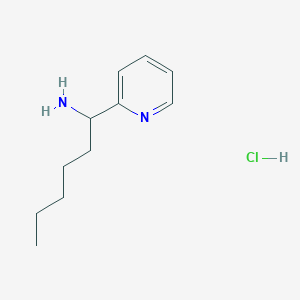
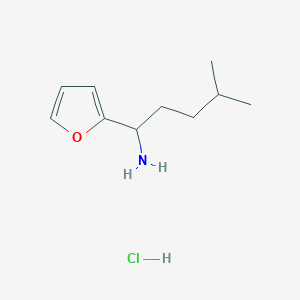
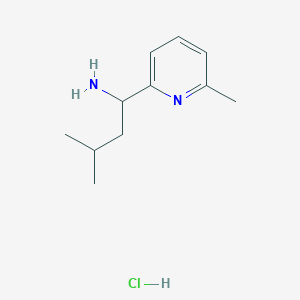

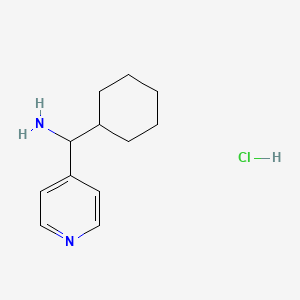

![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)